molecular formula C17H18ClNO3S B2550864 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide CAS No. 2034350-35-9

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2550864
CAS No.: 2034350-35-9
M. Wt: 351.85
InChI Key: JEGPWXKZRFFPNZ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study highlighted the synthesis and in vitro antitumor activity of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides, with remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating the potential of related compounds in cancer research Sławiński & Brzozowski, 2006.

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes showed significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The sulfonamide derivative's role in governing DNA interaction was emphasized, with implications for developing novel anticancer strategies González-Álvarez et al., 2013.

Antimicrobial and Anti-HIV Activities

A study synthesized novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety and evaluated their antimicrobial and anti-HIV activities. The findings highlight the potential of these compounds in addressing microbial infections and HIV, with specific compounds showing promising activity Iqbal et al., 2006.

Molecular Structure and Hydrogen Bonding

The crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate revealed significant insights into the molecular arrangement and hydrogen bonding, contributing to understanding the compound's physicochemical properties Suchetan et al., 2011.

Future Directions

Benzofuran and its derivatives, which are part of the structure of the compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” and similar compounds could have potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPWXKZRFFPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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